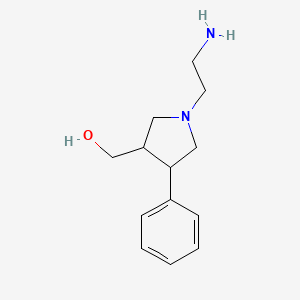

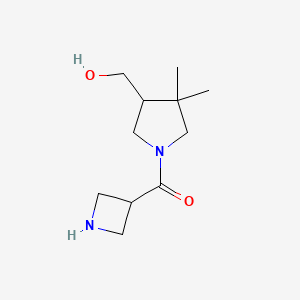

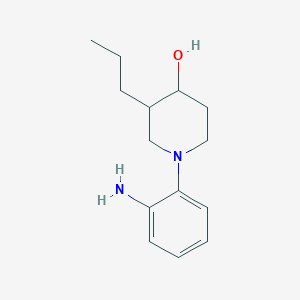

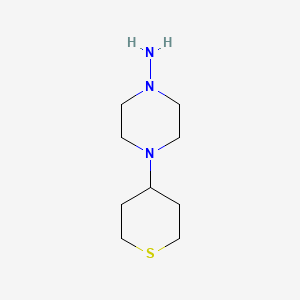

![molecular formula C9H16N4O B1491187 3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane CAS No. 2098047-63-1](/img/structure/B1491187.png)

3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane

説明

The compound “3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane” is a derivative of bicyclo[3.1.1]heptane . Bicyclo[3.1.1]heptane derivatives have been studied for their potential as high-energy density compounds (HEDCs) . The presence of an aza nitrogen atom and nitro substituent in these derivatives is significant for improving heat of formation (HOF), density, and detonation properties .

Molecular Structure Analysis

The molecular structure of bicyclo[3.1.1]heptane derivatives is determined by theoretical methods . The geometric structure calculations are performed at B3LYP/6-311G (d,p) and B3P86/6-311G (d,p) levels . The number of aza nitrogen atoms and NO2 groups are two important factors for improving HOF, density, and detonation properties .Chemical Reactions Analysis

The chemical reactions of bicyclo[3.1.1]heptane derivatives involve the calculation of detonation performances, bond dissociation energies (BDE), and impact sensitivity . The N–NO2 bond is the trigger bond for all designed compounds . The BDE values are between 86.95 and 179.71 kJ mol−1 and meet the requirement for HEDCs .Physical And Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.1.1]heptane derivatives are determined by their density, heat of sublimation, and impact sensitivity . These properties are estimated by electrostatic potential analysis of the molecular surface .科学的研究の応用

Synthesis and Medicinal Chemistry Applications

Bridged Bicyclic Morpholines as Building Blocks

Bridged bicyclic morpholines, including compounds related to "3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane," are highlighted as pivotal building blocks in medicinal chemistry. These compounds, due to their structural uniqueness, provide a framework for the development of novel therapeutic agents. The synthesis of these compounds often starts from inexpensive materials, employing straightforward chemistry to achieve the desired structures, thus indicating their practicality in research applications (Walker et al., 2012).

Aromatase Inhibitory Activity

Certain azabicyclo derivatives exhibit significant in vitro inhibition of human placental aromatase, an enzyme crucial for the biosynthesis of estrogens from androgens. These compounds, including novel achiral azabicyclo[3.1.1]heptane derivatives, have demonstrated potential as drugs for the endocrine therapy of hormone-dependent tumors, such as breast cancer, showcasing the therapeutic application potential of azabicyclo compounds (Staněk et al., 1991).

Catalytic Construction of Azabicyclo Carbaldehydes

Innovative synthetic methodologies have been developed for constructing azabicyclo[4.1.0] and [5.1.0] carbaldehydes from carbene progenitors, utilizing rhodium-catalyzed intramolecular cyclopropanation. This process underscores the versatility and efficiency of synthesizing complex azabicyclo structures, which are invaluable in drug discovery and development (Pan et al., 2015).

Analgesic Agents

1-Aryl-3-azabicyclo[3.1.0]hexanes have been synthesized and evaluated as nonnarcotic analgesic agents, demonstrating significant analgesic potency in preclinical models. This research highlights the potential of azabicyclo compounds in developing new pain management therapies without the narcotic side effects associated with traditional analgesics (Epstein et al., 1981).

作用機序

Target of Action

Similar compounds have been studied for their potential as high-energy density compounds (hedcs) .

Mode of Action

It’s known that the number of aza nitrogen atoms and no2 groups are two important factors for improving the heat of formation (hof), density, and detonation properties of similar compounds .

Result of Action

Similar compounds have been studied for their potential as high-energy density compounds (hedcs), with a focus on their detonation properties .

Action Environment

It’s known that thermal stability generally decreases with increasing nitro groups in similar compounds .

将来の方向性

特性

IUPAC Name |

3-(2-azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-14-9-7-4-8(9)6-13(5-7)3-2-11-12-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQZEWZAEAFFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2CC1CN(C2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。